An In-depth Technical Guide to the Mechanism of Action of 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Mechanism of Action of 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Foreword
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Compounds incorporating this heterocycle have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This guide focuses on a specific, yet under-investigated derivative, 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine. While direct experimental data on this particular molecule is scarce in publicly available literature, this document will provide a comprehensive, in-depth analysis of its hypothesized mechanisms of action. By extrapolating from structurally related and well-characterized 2-amino-1,3,4-thiadiazole analogues, we will construct a scientifically rigorous framework for understanding its potential biological targets and cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.
Introduction to 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine
5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine is a small molecule featuring the characteristic 1,3,4-thiadiazole ring. The ethylthio group at the 5-position and the N-methyl substituent on the 2-amino group are key structural features that will dictate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, and ultimately, its interaction with biological targets. The lipophilic ethylthio moiety may enhance membrane permeability, while the N-methyl group could influence its metabolic stability and binding affinity to target proteins.
Hypothesized Mechanisms of Action
Based on extensive research into the 1,3,4-thiadiazole class of compounds, two primary mechanisms of action are proposed for 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine: inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) and modulation of the MEK/ERK signaling pathway.
Inhibition of Inosine-5'-Monophosphate Dehydrogenase (IMPDH)
Scientific Rationale:
A well-established mechanism for the anticancer and antiviral activity of 2-amino-1,3,4-thiadiazole derivatives is the inhibition of IMPDH.[8][9][10][11][12][13] This enzyme catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a critical step in the de novo biosynthesis of guanine nucleotides.[10][12] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for the synthesis of DNA and RNA.
It is hypothesized that 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine, like its parent compound 2-amino-1,3,4-thiadiazole, can be intracellularly converted to a mononucleotide analogue. This metabolite would then act as a competitive inhibitor of IMPDH, binding to the IMP or NAD+ site and blocking the enzymatic reaction.[8][9] The consequence of IMPDH inhibition is the depletion of the intracellular guanosine triphosphate (GTP) pool, leading to the cessation of DNA and RNA synthesis and ultimately, cell cycle arrest and apoptosis.[9][10]
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the de novo purine synthesis pathway.
Inhibition of the MEK/ERK Signaling Pathway
Scientific Rationale:
The mitogen-activated protein kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling pathway that regulates cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.[14] Several studies have demonstrated that 1,3,4-thiadiazole derivatives can exert their anticancer effects by inhibiting the MEK/ERK pathway.[14][15][16]
It is proposed that 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine may act as an inhibitor of one of the kinases in this pathway, most likely MEK1/2 or ERK1/2. By binding to the ATP-binding pocket or an allosteric site on these kinases, the compound could prevent their activation (phosphorylation) or their ability to phosphorylate downstream targets. Inhibition of the MEK/ERK pathway would lead to a decrease in the expression of pro-proliferative and anti-apoptotic proteins, ultimately resulting in cell cycle arrest and apoptosis.
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of the MEK/ERK signaling cascade.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are proposed.
IMPDH Inhibition Assays
Objective: To determine if 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine or its potential metabolites directly inhibit IMPDH activity.
Methodology:
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Enzyme Source: Recombinant human IMPDH1 and IMPDH2.
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Assay Principle: A colorimetric or fluorometric assay that measures the production of NADH from NAD+.
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Procedure: a. Prepare a reaction mixture containing buffer, NAD+, and varying concentrations of the test compound. b. Initiate the reaction by adding IMP. c. Incubate at 37°C for a specified time. d. Measure the absorbance or fluorescence at the appropriate wavelength to quantify NADH production. e. Calculate the percentage of inhibition and determine the IC50 value.
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Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (IMP or NAD+) and the inhibitor. Data is analyzed using Lineweaver-Burk or Michaelis-Menten plots.
Experimental Workflow Diagram:
Caption: Workflow for determining IMPDH inhibitory activity.
MEK/ERK Pathway Inhibition Assays
Objective: To assess the effect of 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine on the phosphorylation status of key proteins in the MEK/ERK pathway in a cellular context.
Methodology:
-
Cell Line: A cancer cell line with a known constitutively active or growth factor-responsive MEK/ERK pathway (e.g., HCT116 colorectal cancer cells).[14][15]
-
Treatment: Cells are treated with varying concentrations of the test compound for different time points.
-
Western Blot Analysis: a. Lyse the treated cells and quantify protein concentration. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK. d. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. e. Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.
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Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated to determine the inhibitory effect of the compound.
Experimental Workflow Diagram:
Caption: Workflow for assessing MEK/ERK pathway inhibition via Western Blot.
Quantitative Data Summary (Hypothetical)
While no specific experimental data for 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine is available, we can present a hypothetical data table based on the expected outcomes of the proposed experiments.
| Assay | Parameter | Hypothetical Value |
| IMPDH2 Inhibition Assay | IC50 | 0.5 µM |
| MEK1 Kinase Assay | IC50 | 1.2 µM |
| HCT116 Cell Proliferation | GI50 | 0.8 µM |
| p-ERK Inhibition (HCT116) | EC50 | 1.5 µM |
Conclusion and Future Directions
This technical guide has presented a detailed, evidence-based hypothesis for the mechanism of action of 5-(Ethylthio)-N-methyl-1,3,4-thiadiazol-2-amine. The proposed dual inhibition of IMPDH and the MEK/ERK signaling pathway provides a strong rationale for its potential as a therapeutic agent, particularly in oncology. The outlined experimental protocols offer a clear roadmap for the validation of these hypotheses.
Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the described assays. Further investigations could also explore its effects on other cancer-related pathways, its potential for overcoming drug resistance, and its in vivo efficacy and safety in preclinical animal models. The insights gained from such studies will be crucial in determining the clinical translatability of this promising 1,3,4-thiadiazole derivative.
References
-
Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). PubMed. Available at: [Link]
-
A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. PubMed. Available at: [Link]
-
A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica. Available at: [Link]
-
A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis through Suppressi. JournalAgent. Available at: [Link]
-
IMP dehydrogenase: inhibition by the anti-leukemic drug, tiazofurin. PubMed. Available at: [Link]
-
Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin. PubMed. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. Available at: [Link]
-
pharmacological activity of 1,3,4-thiadiazole derivatives and its complexes: a review. ResearchGate. Available at: [Link]
-
The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors. PMC. Available at: [Link]
-
Indole–1,2,4-triazole hybrids as selective ERK inhibitors: Synthesis, anticancer evaluation, and molecular modeling. ResearchGate. Available at: [Link]
-
Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. De Gruyter. Available at: [Link]
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers. Available at: [Link]
-
Inhibition by tiazofurin of inosine 5'-phosphate dehydrogenase (IMP DH) activity in extracts of ovarian carcinomas. PubMed. Available at: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. Semantic Scholar. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press. Available at: [Link]
-
New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC. Available at: [Link]
-
Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. PubMed. Available at: [Link]
-
Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. NIH. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][8][9][14]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link]
-
synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives. Baghdad Science Journal. Available at: [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]
-
Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase. PubMed. Available at: [Link]
Sources
- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dovepress.com [dovepress.com]
- 6. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. IMP dehydrogenase: inhibition by the anti-leukemic drug, tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition by tiazofurin of inosine 5'-phosphate dehydrogenase (IMP DH) activity in extracts of ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.journalagent.com [pdf.journalagent.com]
